Evidence Item 1: Enantioselective Metabolic Stability Determined by Mammalian MsrA Activity
The (R)-enantiomer of 3-(methylsulfinyl)pyridine is predicted to have superior metabolic stability compared to its (S)-counterpart. This is based on the general finding that mammalian methionine sulfoxide reductase A (MsrA) efficiently reduces S-methylsulfinyl groups but fails to reduce R-methylsulfinyl groups [1]. While direct data for this specific compound is not presented in the study, the class-level inference is strong and mechanistically sound, indicating that the (R)-enantiomer is a poor substrate for this major metabolic pathway, potentially leading to higher bioavailability and a longer half-life.
| Evidence Dimension | Reduction by Mammalian Methionine Sulfoxide Reductase A (MsrA) |
|---|---|
| Target Compound Data | Not efficiently reduced |
| Comparator Or Baseline | S-stereomers of methylsulfinyl-containing compounds |
| Quantified Difference | Efficient reduction for S-stereomers vs. no efficient reduction for R-stereomers |
| Conditions | In vitro enzymatic assay with mammalian MsrA |
Why This Matters
This differential metabolism is critical for researchers developing drugs where minimizing first-pass metabolism or avoiding the formation of specific metabolites is desired, making the (R)-enantiomer a distinct and valuable tool compound.
- [1] Lee, B. C., Fomenko, D. E., & Gladyshev, V. N. (2011). Selective reduction of methylsulfinyl-containing compounds by mammalian MsrA suggests a strategy for improved drug efficacy. ACS Chemical Biology, 6(10), 1029–1035. https://doi.org/10.1021/cb2001395 View Source
